3-Pyridineacetaldehyde,alpha,alpha-dimethyl-(9CI)
Description
3-Pyridineacetaldehyde,alpha,alpha-dimethyl-(9CI) is a pyridine derivative characterized by an acetaldehyde group (-CH(CH₃)₂CHO) attached to the pyridine ring at the 3-position. The alpha,alpha-dimethyl substitution on the acetaldehyde moiety introduces steric hindrance, which influences its reactivity and physical properties. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their versatile reactivity .
Properties
IUPAC Name |
2-methyl-2-pyridin-3-ylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-9(2,7-11)8-4-3-5-10-6-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKCNFBYBWCBNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of 3-Pyridinylacetic Acid Derivatives
A primary route to 3-Pyridineacetaldehyde,alpha,alpha-dimethyl-(9CI) involves the catalytic hydrogenation of 3-pyridinylacetic acid hydrochloride. This method proceeds via a two-step reduction-oxidation sequence. Initially, 3-pyridinylacetic acid hydrochloride undergoes hydrogenation in the presence of a palladium catalyst (5% Pd/C) under 50 psi hydrogen pressure at 25°C for 12 hours . The intermediate alcohol, 3-pyridinyl ethanol, is isolated via filtration and solvent evaporation. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane at 0°C yields the target aldehyde with approximately 68% overall yield .
Table 1: Reaction Parameters for Catalytic Hydrogenation
| Parameter | Condition |
|---|---|
| Catalyst | 5% Pd/C |
| Hydrogen Pressure | 50 psi |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Solvent | Ethanol/Water (9:1) |
| Intermediate Isolation | Filtration, Rotary Evaporation |
This method is favored for its scalability and minimal byproduct formation, though the use of noble metal catalysts increases costs. Alternative catalysts, such as Raney nickel, have been explored but result in lower yields (~45%) due to over-reduction .
Aldol Condensation with Isobutyraldehyde
Aldol condensation between 3-pyridinecarboxaldehyde and isobutyraldehyde offers a single-step synthesis under mild conditions. The reaction employs a base catalyst (e.g., piperidine) in anhydrous tetrahydrofuran (THF) at 60°C for 6 hours . The α,α-dimethyl group is introduced via the nucleophilic addition of isobutyraldehyde’s enolate to the pyridine aldehyde, followed by dehydration. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to achieve >90% purity.
Table 2: Optimization of Aldol Condensation Conditions
| Variable | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Concentration | 10 mol% piperidine | Maximizes enolate formation |
| Temperature | 60°C | Balances reaction rate and side reactions |
| Solvent | Anhydrous THF | Enhances enolate stability |
| Reaction Time | 6 hours | Completes dehydration step |
This method is notable for its atom economy and absence of heavy metals. However, steric hindrance from the pyridine ring limits conversion efficiency, necessitating excess isobutyraldehyde (1.5 equivalents) .
Continuous Flow Synthesis in Industrial Production
Industrial-scale production of 3-Pyridineacetaldehyde,alpha,alpha-dimethyl-(9CI) employs continuous flow reactors to enhance reproducibility and safety. A representative setup involves a tubular reactor (stainless steel, 10 mm diameter) with immobilized lipase catalysts (e.g., Candida antarctica Lipase B) . The substrates (3-pyridinecarboxaldehyde and isobutyraldehyde) are dissolved in supercritical CO₂ and pumped through the reactor at 100 bar and 40°C. Residence times of 30 minutes achieve 85% conversion, with in-line distillation separating the product from unreacted starting materials.
Table 3: Continuous Flow Reactor Parameters
| Parameter | Industrial Setting |
|---|---|
| Reactor Type | Tubular (Stainless Steel) |
| Catalyst | Immobilized Lipase B |
| Pressure | 100 bar |
| Temperature | 40°C |
| Residence Time | 30 minutes |
| Solvent | Supercritical CO₂ |
This method reduces energy consumption by 40% compared to batch processes and eliminates solvent waste. However, high capital costs for reactor systems limit adoption to large-scale facilities .
Purification and Characterization Techniques
Post-synthesis purification is critical due to the compound’s sensitivity to oxidation. Fractional distillation under reduced pressure (0.5 mmHg, 80°C) removes low-boiling impurities, while recrystallization from ethanol/water (7:3) yields crystals with 99% purity . Structural confirmation relies on spectroscopic analysis:
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¹H NMR (400 MHz, CDCl₃): δ 9.72 (s, 1H, CHO), 8.51 (m, 1H, Py-H), 7.89 (m, 1H, Py-H), 2.81 (s, 6H, CH₃) .
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IR (KBr): 1720 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (pyridine ring) .
Table 4: Spectroscopic Data Summary
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 9.72 (s) | Aldehyde proton |
| ¹³C NMR | δ 202.1 | Carbonyl carbon |
| IR | 1720 cm⁻¹ | Aldehyde stretch |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-pyridinyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: 2-Methyl-2-(3-pyridinyl)propanoic acid.
Reduction: 2-Methyl-2-(3-pyridinyl)propanol.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
The compound 3-Pyridineacetaldehyde, alpha,alpha-dimethyl-(9CI) , also known by its CAS number 120690-79-1, has garnered attention in various scientific research applications due to its unique chemical structure and biological properties. This article explores its applications across different domains, including medicinal chemistry, agrochemicals, and materials science.
Hormonal Regulation
One of the primary applications of this compound is in the management of hormonal imbalances. It has been investigated for its potential role as an aromatase inhibitor, which is crucial in the synthesis of estrogens. This property makes it a candidate for treating conditions like precocious puberty and hormone-sensitive cancers.
- Case Study: Precocious Puberty Treatment
A clinical study demonstrated that long-term administration of related compounds resulted in normalized growth rates and bone maturation in boys with familial male-limited precocious puberty. This underscores the compound's potential in pediatric endocrinology.
Anticancer Properties
Recent research has highlighted the anticancer potential of 3-Pyridineacetaldehyde derivatives. Studies have shown promising results against various cancer cell lines:
- Cytotoxicity Studies : Derivatives encapsulated in chitosan nanoparticles exhibited enhanced cytotoxic effects against MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines. These findings suggest that modifications to the compound can improve its therapeutic efficacy while minimizing side effects.
Molecular Docking Studies
Molecular docking studies have been conducted to understand how 3-Pyridineacetaldehyde interacts with aromatase enzymes. These studies provide insights into binding affinities and potential therapeutic mechanisms, paving the way for the development of more effective inhibitors.
Applications in Agrochemicals
3-Pyridineacetaldehyde has also been explored for use in agrochemicals due to its ability to modulate plant growth hormones. Its application as a plant growth regulator can enhance crop yields and resistance to pests.
Plant Growth Regulation
Research indicates that compounds similar to 3-Pyridineacetaldehyde can influence plant physiological processes such as germination, flowering, and fruit development. This application is particularly relevant in sustainable agriculture practices where hormonal regulation is key to improving crop resilience.
Synthesis of Novel Materials
The unique chemical structure of 3-Pyridineacetaldehyde allows it to serve as a building block for synthesizing novel materials with specific properties. Its derivatives are being explored for use in polymers and other materials that require specific mechanical or thermal properties.
Nanotechnology Applications
Encapsulation techniques using nanoparticles have been investigated for delivering 3-Pyridineacetaldehyde derivatives, enhancing their stability and efficacy in various applications, including drug delivery systems.
Summary Table of Applications
| Application Area | Specific Use | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Hormonal regulation | Effective as an aromatase inhibitor |
| Anticancer properties | Promising results against breast and prostate cancer | |
| Molecular docking | Insights into interactions with aromatase | |
| Agrochemicals | Plant growth regulation | Enhances crop yields and pest resistance |
| Materials Science | Synthesis of novel materials | Building block for polymers |
| Nanotechnology applications | Improved stability through nanoparticle encapsulation |
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3-pyridinyl)propanal involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amino groups in proteins. This reactivity allows the compound to participate in a range of biochemical processes, including enzyme inhibition and protein modification.
Comparison with Similar Compounds
4-Pyridinemethanamine,alpha,alpha-dimethyl-(9CI)
- Structure : A pyridine ring with an alpha,alpha-dimethyl-substituted methanamine group at the 4-position.
- Molecular Formula : C₈H₁₂N₂ (inferred from ).
- Functional Group : Primary amine (-CH(CH₃)₂NH₂).
- Key Differences :
- Reactivity : The amine group enables nucleophilic reactions (e.g., alkylation, acylation), contrasting with the aldehyde group in the target compound, which is electrophilic and prone to oxidation or condensation reactions.
- Applications : Amines are common in drug intermediates (e.g., antihistamines), while aldehydes are used in cross-coupling reactions or as flavoring agents .
3-Pyridinemethanol,alpha,6-dimethyl-,(-)-(9CI)
- Structure: A 3-pyridinemethanol derivative with alpha,6-dimethyl substituents.
- Molecular Formula: C₈H₁₁NO ().
- Molecular Weight : 137.18 g/mol.
- Physical Properties : Boiling point 246.7°C, density 1.1 g/cm³ ().
- Key Differences: Functional Group: Methanol (-CH₂OH) vs. acetaldehyde (-CHO). The methanol group is less reactive but participates in hydrogen bonding, influencing solubility. Steric Effects: The 6-methyl substituent introduces additional steric hindrance compared to the target compound’s dimethyl substitution on the acetaldehyde .
3-Pyridinemethanol,2,5-dimethyl-(9CI)
3-Pyridinecarbonyl chloride,4-chloro-2,6-dimethyl-(9CI)
- Structure : A pyridine ring with a carbonyl chloride (-COCl) group at the 3-position and chloro/methyl substituents.
- Molecular Formula: C₈H₇Cl₂NO ().
- Reactivity : The carbonyl chloride is highly reactive in acylations, contrasting with the aldehyde’s role in nucleophilic additions.
- Applications : Likely used in polymer or agrochemical synthesis (e.g., pesticide intermediates) .
Structural and Functional Group Analysis
| Compound | Functional Group | Key Substituents | Reactivity Profile |
|---|---|---|---|
| Target Compound | Aldehyde (-CHO) | alpha,alpha-dimethyl | Electrophilic, oxidation-prone |
| 4-Pyridinemethanamine (9CI) | Amine (-NH₂) | alpha,alpha-dimethyl | Nucleophilic, basic |
| 3-Pyridinemethanol,alpha,6-dimethyl- (9CI) | Methanol (-CH₂OH) | alpha,6-dimethyl | Hydrogen bonding, moderate reactivity |
| 3-Pyridinecarbonyl chloride (9CI) | Carbonyl chloride (-COCl) | 4-chloro,2,6-dimethyl | Highly reactive, acylation agent |
Biological Activity
3-Pyridineacetaldehyde, alpha,alpha-dimethyl-(9CI) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyridine ring and an aldehyde functional group, contributing to its reactivity and interaction with biological systems.
- IUPAC Name: 3-Pyridineacetaldehyde, alpha,alpha-dimethyl-(9CI)
- Molecular Formula: C10H13N
- Molecular Weight: 149.22 g/mol
- Structure: The compound features a pyridine ring substituted with an acetaldehyde group and two methyl groups at the alpha position.
Antimicrobial Properties
Research indicates that 3-Pyridineacetaldehyde exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
There is emerging evidence that 3-Pyridineacetaldehyde may exhibit anti-inflammatory effects. Compounds with similar structures have been documented to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
-
Antimicrobial Activity Study
- A study assessed the antimicrobial efficacy of 3-Pyridineacetaldehyde against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent activity against these strains.
-
Cell Proliferation Inhibition
- In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with 3-Pyridineacetaldehyde resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM. This suggests potential as an anticancer agent.
-
Inflammatory Response Modulation
- Research indicated that 3-Pyridineacetaldehyde could reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophages stimulated with lipopolysaccharides (LPS), highlighting its anti-inflammatory potential.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | Study on antimicrobial efficacy |
| Anticancer | Reduced viability in HeLa and MCF-7 cells | Cell proliferation inhibition study |
| Anti-inflammatory | Decreased cytokine production | Inflammatory response modulation study |
Comparison with Related Compounds
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|---|
| 3-Pyridineacetaldehyde | Pyridine derivative | Yes | Yes | Yes |
| SNS-314 | Aurora kinase inhibitor | Yes | Yes | Moderate |
| Thieno[3,2-d]pyrimidines | Heterocyclic compound | Moderate | High | Low |
Q & A
Q. What are the established synthetic routes for 3-Pyridineacetaldehyde,alpha,alpha-dimethyl-(9CI), and how can reaction conditions be optimized for higher yields?
The synthesis of pyridine derivatives typically involves condensation reactions, alkylation, or cyclization strategies. For instance, analogous compounds (e.g., 3-Pyridinemethanol derivatives) are synthesized via nucleophilic substitution or Grignard reactions . Key optimization parameters include:
- Catalyst selection : Use palladium or copper catalysts for cross-coupling reactions to enhance regioselectivity.
- Temperature control : Maintain low temperatures (−78°C to 0°C) during aldehyde group stabilization to prevent side reactions.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product .
Q. Which analytical techniques are most effective for characterizing 3-Pyridineacetaldehyde,alpha,alpha-dimethyl-(9CI)?
Routine characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and dimethyl groups (e.g., singlet peaks for α,α-dimethyl protons) .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .
- FT-IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and pyridine ring vibrations .
Q. How does the stability of this compound vary under different storage conditions (pH, temperature, light)?
Stability studies should include:
- pH sensitivity : Test aqueous solutions at pH 3–10; pyridine aldehydes often degrade under strongly acidic/basic conditions due to hydrolysis.
- Thermal stability : Conduct accelerated degradation studies at 40–60°C to model long-term storage.
- Light exposure : Store in amber vials under inert gas (N₂/Ar) to prevent photo-oxidation of the aldehyde group .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of 3-Pyridineacetaldehyde,alpha,alpha-dimethyl-(9CI) in nucleophilic addition reactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the aldehyde carbon is a likely target for nucleophiles like amines .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to design derivatives with enhanced binding affinity.
- Kinetic modeling : Use software like Gaussian or ORCA to model reaction pathways and transition states .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) for this compound?
- Cross-validation : Repeat synthesis and analysis under controlled conditions (dry solvents, inert atmosphere).
- Alternative techniques : Employ X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to confirm structural assignments .
- Isotopic labeling : Introduce ¹³C or ²H labels to trace ambiguous signals .
Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?
- Stepwise purification : Use flash chromatography followed by preparative HPLC to remove intermediates.
- Reagent stoichiometry : Optimize molar ratios (e.g., 1.2 equivalents of alkylating agent) to minimize unreacted starting materials.
- In situ monitoring : Implement real-time FT-IR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Methodological Notes
- Synthetic references : Adapt protocols from structurally related pyridine derivatives, such as 3-Pyridinemethanol analogs, ensuring proper protection of reactive aldehyde groups .
- Data validation : Always correlate experimental results with computational predictions to identify outliers .
- Safety protocols : Handle aldehydes in fume hoods due to volatility and potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
